Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

描述

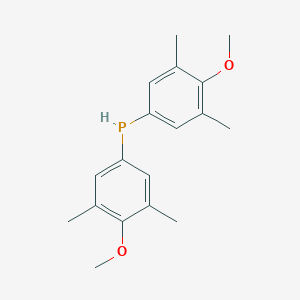

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine: is an organophosphorus compound that features a phosphorus atom bonded to two 3,5-dimethyl-4-methoxyphenyl groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine typically involves the reaction of 3,5-dimethyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the reactivity of the intermediates and the final product.

化学反应分析

Types of Reactions: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens and alkylating agents are used.

Coordination: Transition metals like palladium and platinum are commonly used.

Major Products Formed:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

科学研究应用

Overview

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, often referred to as XPhos, is an organophosphorus compound that serves as a versatile ligand in various chemical reactions. Its unique structure, characterized by a phosphorus atom bonded to two bulky 3,5-dimethyl-4-methoxyphenyl groups, imparts significant steric and electronic properties. This compound has gained prominence in synthetic chemistry due to its effectiveness in catalyzing cross-coupling reactions and its applications in materials science.

Cross-Coupling Reactions

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are critical in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Key reactions include:

- Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

- Heck Reaction : Involves the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes.

- Negishi and Stille Couplings : These reactions involve the coupling of organozinc and organotin reagents with aryl halides.

The efficiency of XPhos in these reactions is attributed to its ability to stabilize palladium intermediates, enhancing both activity and selectivity.

Other Catalytic Contexts

Beyond traditional palladium-catalyzed reactions, research has explored the application of this compound in various catalytic systems:

- Hiyama Coupling : This method employs organosilicon reagents for coupling with aryl halides.

- Sonogashira Coupling : Involves the formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Studies indicate that XPhos can significantly enhance the reaction rates and yields in these processes, showcasing its versatility as a ligand .

Chemical Synthesis

This compound can be synthesized through several methods, primarily involving nucleophilic substitution reactions. The typical synthesis route includes:

- Reaction of 3,5-dimethyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride under inert conditions (nitrogen or argon).

- Quenching the reaction mixture with water , followed by extraction with an organic solvent to isolate the desired product.

This synthetic pathway allows for modifications that can tailor the electronic and steric properties of the resulting ligands, making it adaptable for various applications.

Material Science Applications

In addition to its role in catalysis, this compound is increasingly being utilized in material science:

- Synthesis of Advanced Materials : Its ability to form stable complexes with metals makes it valuable for creating polymers and nanomaterials.

- Coordination Chemistry : The compound's coordination with transition metals alters their electronic properties, enhancing their reactivity in material synthesis.

Biological Applications

Emerging research suggests potential applications of this compound in biological systems:

作用机制

The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes.

相似化合物的比较

- Bis(3,5-dimethylphenyl)phosphine

- Bis(4-methoxyphenyl)phosphine

- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Comparison: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is unique due to the presence of both methyl and methoxy groups on the phenyl rings. This combination provides a balance of steric hindrance and electronic effects, making it a versatile ligand in catalysis. In comparison, Bis(3,5-dimethylphenyl)phosphine lacks the methoxy groups, which can affect its electronic properties. Bis(4-methoxyphenyl)phosphine, on the other hand, lacks the methyl groups, resulting in different steric effects. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine has bulkier tert-butyl groups, which provide greater steric hindrance but may limit its coordination ability.

生物活性

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is an organophosphorus compound notable for its applications in catalysis and material science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and implications in various fields.

Chemical Structure and Properties

The compound features a phosphorus atom bonded to two 3,5-dimethyl-4-methoxyphenyl groups. This unique structure contributes to its steric and electronic properties, enhancing its catalytic capabilities in various chemical reactions.

The primary biological activity of this compound is attributed to its role as a ligand in transition metal catalysis. It coordinates with metal centers, altering their electronic and steric properties, which affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets are typically transition metals, leading to the formation of metal-ligand complexes that facilitate various chemical transformations .

1. Catalysis in Organic Synthesis

This compound has been extensively studied for its role in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Toxicity and Safety Profile

This compound is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation upon exposure . Safety measures should be implemented when handling this compound in laboratory or industrial settings.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar phosphine compounds is essential:

| Compound Name | Steric Effects | Electronic Properties |

|---|---|---|

| This compound | Moderate steric hindrance | Enhanced electron donation |

| Bis(3,5-dimethylphenyl)phosphine | Less steric hindrance | Lower electron donation |

| Bis(4-methoxyphenyl)phosphine | Reduced steric hindrance | Moderate electron donation |

| Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | High steric hindrance | Lower coordination ability |

This table illustrates how the presence of methoxy and methyl groups influences the compound's reactivity and coordination properties .

Case Study 1: Hydrosilylation Reactions

In a recent study involving hydrosilylation reactions utilizing this compound as a ligand, researchers achieved high yields (up to 97%) with various substrates. This highlights the compound's effectiveness in facilitating complex chemical transformations .

Case Study 2: Synthesis of Functionalized Materials

Another study demonstrated the use of this compound in synthesizing functionalized mesoporous silica materials. The compound's ability to form stable complexes with metals was crucial for developing advanced materials with specific functionalities .

常见问题

Q. Basic: What are the established synthetic methods for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves Ullmann-type coupling or Grignard reagent-mediated phosphorylation. For example:

- Ullmann Coupling : Reacting 3,5-dimethyl-4-methoxyphenyl halides with phosphorus precursors (e.g., PCl₃) under catalytic Cu(I) conditions. Key parameters:

- Grignard Route : Use aryl magnesium bromides with PCl₃, followed by quenching and purification via column chromatography (silica gel, hexane/EtOAc).

Purity Optimization Table

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Ullmann | 65–75 | ≥95% | Halide residue removal |

| Grignard | 70–80 | ≥98% | Moisture sensitivity |

Best Practice : Use inert atmosphere (N₂/Ar) and monitor reaction progress via <sup>31</sup>P NMR to detect intermediates .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>31</sup>P NMR : Primary tool for confirming phosphine structure. Expected δ: −10 to −20 ppm (vs. H₃PO₄). Compare with analogs like Bis(4-methoxyphenyl)phosphine (δ −15 ppm) .

- X-ray Crystallography : Resolve steric effects from 3,5-dimethyl groups. Crystals grown via slow evaporation in CH₂Cl₂/hexane (1:3) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₂₃O₂P: 310.1429).

Advanced Tip : Couple with DFT calculations to validate electronic properties (e.g., HOMO/LUMO levels) .

Q. Advanced: How does the steric/electronic profile of this phosphine influence its performance in asymmetric catalysis?

Methodological Answer:

The 3,5-dimethyl groups increase steric bulk, while methoxy donors enhance electron density:

- Steric Effects : Measured via Tolman Cone Angle (estimated ~160°). Compare with less bulky analogs (e.g., Bis(4-methoxyphenyl)phosphine: ~145°). Larger angles improve enantioselectivity in Pd-catalyzed cross-couplings .

- Electronic Effects : Use cyclic voltammetry to assess electron-donating capacity (E₁/₂ for Pd complexes: −1.2 to −1.5 V vs. Ag/AgCl).

Case Study : In Strem’s ferrocenyl catalysts, this phosphine improves enantiomeric excess (ee) by 15–20% in hydrogenation vs. non-methylated analogs .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

Contradictions often arise from unaccounted variables. Use factorial design to isolate factors:

- Variables : Solvent polarity, temperature, ligand/metal ratio.

- Example Design : 2³ factorial experiment testing DMF vs. THF, 25°C vs. 60°C, and 1:1 vs. 2:1 ligand/Pd.

Data Analysis : Apply ANOVA to identify significant interactions. For instance, solvent polarity may dominate in Suzuki-Miyaura couplings .

Q. Advanced: What are the key stability considerations for long-term storage of this phosphine?

Methodological Answer:

- Storage Conditions : Argon-purged vials at −20°C (prevents oxidation to phosphine oxide). Avoid light (degradation via radical pathways) .

- Stability Testing : Monitor via periodic <sup>31</sup>P NMR. Acceptable degradation: <5% over 6 months.

- Incompatibilities : Oxidizers (e.g., KMnO₄) and protic solvents (e.g., MeOH) accelerate decomposition .

Q. Advanced: How can computational methods guide the design of derivatives for enhanced catalytic activity?

Methodological Answer:

- DFT Modeling : Calculate transition-state geometries to predict enantioselectivity (e.g., Gibbs free energy differences between diastereomeric pathways).

- QSPR Analysis : Relate substituent effects (Hammett σ values) to turnover frequency (TOF). For example, electron-withdrawing groups may reduce TOF in Heck reactions .

属性

IUPAC Name |

bis(4-methoxy-3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKFDSUAELUAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402473 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122708-97-8 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122708-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。